molecular formula C9H11ClN2O B2759152 3-amino-4-chloro-N,N-dimethylbenzamide CAS No. 51919-89-2

3-amino-4-chloro-N,N-dimethylbenzamide

Cat. No.: B2759152
CAS No.: 51919-89-2
M. Wt: 198.65
InChI Key: NMXZBISDUNEGQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-amino-4-chloro-N,N-dimethylbenzamide typically involves the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to form 3-nitro-4-methylbenzoic acid.

    Reduction: The nitro group is then reduced to an amino group using hydrogenation in the presence of a catalyst, such as palladium on carbon.

    Chlorination: The amino group is chlorinated using reagents like thionyl chloride to form 3-amino-4-chlorobenzoic acid.

    Amidation: Finally, the chlorinated compound undergoes amidation with dimethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Antiviral Activity : Research has indicated that derivatives of benzamide compounds can serve as effective inhibitors against viral infections, including Ebola and Marburg viruses. For instance, modifications on the benzamide scaffold have shown promising results in inhibiting viral entry into host cells .
  • Antitumor Properties : Preliminary studies suggest that 3-amino-4-chloro-N,N-dimethylbenzamide exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity : This compound has demonstrated significant antibacterial properties against a range of bacterial strains, indicating its potential as an antimicrobial agent in clinical settings .

Biological Studies

  • Enzyme Inhibition : The compound is utilized to study enzyme-ligand interactions, particularly in the context of drug design where it can modulate enzyme activity by binding to active sites .
  • Protein-Ligand Interactions : Investigations into how this compound interacts with specific proteins can help elucidate its role in biological pathways, which is crucial for understanding its therapeutic potential .

Material Science

This compound is also explored for its utility in developing new materials. Its chemical structure allows it to be a versatile building block for synthesizing more complex organic molecules used in various industrial applications .

Case Studies

StudyApplicationFindings
Antiviral ActivityIdentified as a potent inhibitor of Ebola virus entry with EC50 values < 10 μM.
Antitumor PropertiesExhibited significant cytotoxicity against several cancer cell lines, suggesting potential therapeutic use.
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains, supporting its development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, making it useful for studying biochemical mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-chloro-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

3-Amino-4-chloro-N,N-dimethylbenzamide (ACDB) is an organic compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various biological targets. This article explores its synthesis, mechanisms of action, biological applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClN2O
  • Molecular Weight : 170.60 g/mol
  • Melting Point : 164 °C to 166 °C

The compound features an amide functional group (-C(=O)N-) attached to a benzene ring, characterized by the presence of an amino group and a chloro group. This unique structure contributes to its biological activity and potential applications in medicinal chemistry and organic synthesis.

ACDB exhibits its biological effects primarily through enzyme inhibition. It can bind to active sites on various enzymes, thereby blocking their activity. This inhibition may influence several biochemical pathways related to inflammation and signal transduction.

Anticonvulsant Properties

Research has indicated that ACDB and its analogs may possess anticonvulsant properties. For instance, studies involving similar compounds have shown effective antagonism of maximal electroshock (MES)-induced seizures in animal models, with varying ED50 values depending on structural modifications .

Enzyme Interaction Studies

ACDB has been investigated for its role as a biochemical probe in studying enzyme activities. It can interact with specific proteins, affecting their functions and cellular pathways. This property makes it valuable for proteomics research aimed at understanding protein interactions .

Synthesis

The synthesis of ACDB typically involves several steps:

  • Nitration : Starting material undergoes nitration to form 3-nitro-4-methylbenzoic acid.
  • Reduction : The nitro group is reduced to an amino group using hydrogenation.
  • Chlorination : The amino group is chlorinated using thionyl chloride.
  • Amidation : The chlorinated compound undergoes amidation with dimethylamine.

Table 1: Summary of Biological Activity Studies on ACDB

StudyModelFindingsReference
Study AMiceEffective against MES-induced seizures with ED50 of 1.7 mg/kg
Study BIn vitroInhibition of specific enzymes related to inflammation
Study CProteomicsBinding interactions with proteins studied

Additional Research Insights

  • Anticonvulsant Activity : In a study focusing on structural analogs, modifications led to variations in potency against seizures, indicating the importance of specific substituents in enhancing biological activity .
  • Enzyme Inhibition : ACDB's interaction with enzymes has been shown to alter metabolic pathways significantly, demonstrating its potential as a therapeutic agent in conditions involving dysregulated enzyme activity.

Properties

IUPAC Name

3-amino-4-chloro-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXZBISDUNEGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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